molecular formula C17H12N4 B14281771 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine CAS No. 134077-43-3

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine

Cat. No.: B14281771
CAS No.: 134077-43-3
M. Wt: 272.30 g/mol
InChI Key: ZFHMHPICVYNXBX-UHFFFAOYSA-N
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Description

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

134077-43-3

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4,5-diphenyl-6H-pyrrolo[2,3-c]pyrazol-3-imine

InChI

InChI=1S/C17H12N4/c18-16-14-13(11-7-3-1-4-8-11)15(19-17(14)21-20-16)12-9-5-2-6-10-12/h1-10,18-19H

InChI Key

ZFHMHPICVYNXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C(=N)N=N3)C4=CC=CC=C4

Origin of Product

United States

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